molecular formula C10H14F3N3 B14688963 Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- CAS No. 33697-95-9

Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl-

Cat. No.: B14688963
CAS No.: 33697-95-9
M. Wt: 233.23 g/mol
InChI Key: XHIQAKYJJJSPEW-UHFFFAOYSA-N
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Description

Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of three amine groups attached to a toluene ring, along with a trifluoromethyl group and a propyl group. Its unique structure imparts distinct chemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- typically involves multi-step organic reactions. One common method includes the nitration of toluene to form nitrotoluene derivatives, followed by reduction to obtain the corresponding amines. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the alkylation of the amine groups with propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted toluene derivatives, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Toluene-2,4-diamine: Lacks the trifluoromethyl and propyl groups, resulting in different chemical properties and applications.

    Benzotrifluoride: Contains a trifluoromethyl group but lacks the amine groups, making it less reactive in certain chemical reactions.

    Aniline derivatives: Similar amine functionality but different aromatic ring substitutions, leading to varied reactivity and applications.

Uniqueness

Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- is unique due to the combination of trifluoromethyl and propyl groups with multiple amine functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

33697-95-9

Molecular Formula

C10H14F3N3

Molecular Weight

233.23 g/mol

IUPAC Name

2-N-propyl-5-(trifluoromethyl)benzene-1,2,3-triamine

InChI

InChI=1S/C10H14F3N3/c1-2-3-16-9-7(14)4-6(5-8(9)15)10(11,12)13/h4-5,16H,2-3,14-15H2,1H3

InChI Key

XHIQAKYJJJSPEW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1N)C(F)(F)F)N

Origin of Product

United States

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